Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate
Description
Molecular Architecture and Isomeric Considerations
Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate (CAS 1392804-53-3) is a heterocyclic compound characterized by a fused thieno[3,2-d]pyrimidine core. Its molecular formula, C₈H₇N₃O₂S , reflects the presence of a thiophene ring fused to a pyrimidine moiety, with a methyl ester group at position 7 and an amino substituent at position 4. The thieno[3,2-d]pyrimidine scaffold features a sulfur atom at position 3 of the thiophene ring and a nitrogen atom at position 4 of the pyrimidine ring, creating a bicyclic system with aromatic stability.
The compound’s molecular architecture is defined by:
- Thieno[3,2-d]pyrimidine core : A fused bicyclic system where the thiophene ring (positions 1–4) shares adjacent carbons with the pyrimidine ring (positions 4–7).
- Substituents :
Isomeric Considerations :
The compound exists as a single isomer due to the fixed positions of substituents in the rigid bicyclic system. No tautomeric forms are observed under standard conditions, as the amino and ester groups occupy distinct positions that prevent interconversion.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is limited, structural insights can be inferred from related thieno[3,2-d]pyrimidine derivatives and computational models.
Key Findings from Analogous Systems:
Planar Bicyclic Core :
Conformational Flexibility :
Computational Models:
Molecular modeling (e.g., MOE or DFT methods) predicts:
- Dihedral Angles : The angle between the thiophene and pyrimidine rings is ~180°, indicating coplanarity.
- Ester Group Orientation : The methyl ester is positioned in a trans configuration relative to the pyrimidine ring.
Comparative Analysis with Thieno[3,2-d]pyrimidine Derivatives
The structural and electronic properties of this compound differ significantly from other thieno[3,2-d]pyrimidine derivatives. Below is a comparative analysis:
| Property | This compound | Thieno[3,2-d]Pyrimidine-7-Carboxylic Acid | Methyl Thieno[3,2-d]Pyrimidine-7-Carboxylate |
|---|---|---|---|
| Molecular Formula | C₈H₇N₃O₂S | C₇H₅N₃O₂S | C₈H₆N₂O₂S |
| Molecular Weight | 209.23 g/mol | 195.20 g/mol | 194.21 g/mol |
| Key Substituents | 4-NH₂, 7-COOCH₃ | 7-COOH, H at position 4 | 7-COOCH₃, H at position 4 |
| Solubility | Moderate in polar solvents (e.g., DMSO, DMF) | High in aqueous solutions (deprotonated form) | Low in polar solvents; high in nonpolar solvents |
| Reactivity | Amino group enables nucleophilic substitution; ester undergoes hydrolysis | Carboxylic acid participates in salt formation | Ester undergoes transesterification |
Structural Implications:
Electron Distribution :
Biological Relevance :
- 4-Amino-Thieno[2,3-d]pyrimidines (structurally similar) exhibit QcrB inhibition in Mycobacterium tuberculosis due to their electron-deficient pyrimidine core.
- Carboxylic acid derivatives (e.g., 4-amino-thieno[3,2-d]pyrimidine-7-carboxylic acid) are more polar, favoring interactions with hydrophilic targets.
Synthetic Applications :
- Ester Hydrolysis : The methyl ester can be hydrolyzed to the carboxylic acid (CAS 1318242-98-6) under basic conditions, enabling further functionalization.
- Amino Group Modifications : The 4-amino group serves as a site for alkylation or acylation, generating diverse analogs with enhanced bioactivity.
Properties
IUPAC Name |
methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-13-8(12)4-2-14-6-5(4)10-3-11-7(6)9/h2-3H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUPFWMYFZHGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167961 | |
| Record name | Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-53-3 | |
| Record name | Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction is a cornerstone for constructing 2-aminothiophene-3-carboxylate intermediates, which serve as precursors for thienopyrimidine derivatives.
- Step 1 : React methyl cyanoacetate with a ketone (e.g., acetone) and elemental sulfur in the presence of morpholine or DMF as a catalyst.
- Step 2 : Cyclize the resulting 2-aminothiophene-3-carboxylate intermediate with formamide or urea under reflux to form the pyrimidine ring.
Example :
Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carboxylate (analogous to the target methyl ester) was synthesized via Gewald reaction using ethyl cyanoacetate, sulfur, and morpholine, yielding 99% after recrystallization. Substituting ethyl cyanoacetate with methyl cyanoacetate would directly yield the methyl ester variant.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time (Step 1) | 6 hours (reflux) | |
| Solvent | DMF/EtOH | |
| Yield | 99% (ethyl analog) | |
| Characterization | IR: 3436–3350 cm⁻¹ (NH₂), 1708–1679 cm⁻¹ (C=O); ¹H-NMR: δ 3.00–3.01 ppm (CH₃) |
Cyclocondensation with Urea/Thiourea
Thieno[3,2-d]pyrimidines are accessible via cyclization of 2-aminothiophene-3-carboxylates with urea or thiourea.
- Step 1 : Treat methyl 2-amino-thiophene-3-carboxylate with urea in refluxing 1,4-dioxane or acetic acid.
- Step 2 : Acidic or basic workup to isolate the 4-amino-thienopyrimidine product.
Example :
Ethyl 2-amino-thiophene-3-carboxylate cyclized with potassium cyanate in acetic acid yielded thieno[3,2-d]pyrimidin-2,4-dione with 71–88% efficiency. For the 4-amino derivative, substituting cyanate with urea under similar conditions is effective.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 3–8 hours (reflux) | |
| Solvent | Acetic acid or 1,4-dioxane | |
| Yield Range | 60–90% | |
| Byproduct Management | Recrystallization (EtOH-DMF) |
Functional Group Interconversion
Amination at position 4 can be achieved via nucleophilic substitution of halogens or oxidation of nitro groups.
- Step 1 : Synthesize methyl 4-chloro-thieno[3,2-d]pyrimidine-7-carboxylate via chlorination (e.g., POCl₃).
- Step 2 : React with aqueous ammonia or ammonium hydroxide under high pressure.
Example :
4-Chloro-thieno[3,2-d]pyrimidine derivatives treated with NH₃ (25% aq.) at 105°C for 3 hours yielded 4-amino analogs with 63% efficiency.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 105°C (sealed vial) | |
| Reaction Time | 3 hours | |
| Yield | 63% (model compound) |
One-Pot Tandem Reactions
Efficient routes involve tandem Gewald-cyclocondensation sequences.
- Combine Gewald reaction (methyl cyanoacetate, ketone, sulfur) with in-situ cyclization using formamide/ammonium formate.
Example :
A one-pot synthesis of thieno[3,2-d]pyrimidin-4-ones was achieved by reacting 2-aminothiophene-3-carboxylates with formamide and ammonium formate at 150°C, yielding 56%.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Triethylamine (TEA) | |
| Solvent | DMF | |
| Yield | 56–75% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Gewald + Cyclization | 85–99 | >95% | High |
| Urea Cyclocondensation | 70–90 | >90% | Moderate |
| Functional Interconversion | 60–75 | >85% | Low |
| One-Pot Tandem | 56–75 | >88% | Moderate |
Characterization and Validation
- ¹H-NMR : Methyl ester protons appear as a singlet at δ 3.90–4.00 ppm.
- IR : Stretching bands at 3350 cm⁻¹ (NH₂) and 1700 cm⁻¹ (C=O).
- Mass Spectrometry : Molecular ion peak at m/z = 237 (C₉H₉N₃O₂S).
Challenges and Optimization
- Regioselectivity : Ensuring fusion at [3,2-d] positions requires strict control of cyclization conditions (e.g., solvent polarity, temperature).
- Byproducts : Dioxo byproducts (e.g., 2,4-diones) are common but mitigated via recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
Anticancer Activity
Thienopyrimidine derivatives, including methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines.
Case Studies:
- In vitro Studies: A study demonstrated that 4-amino-thieno[2,3-d]pyrimidine derivatives exhibit cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The most potent compound showed an IC50 value of 0.045 μM against MCF-7 cells, indicating strong anti-proliferative activity .
- Mechanism of Action: The mechanism involves the inhibition of key signaling pathways associated with cancer cell growth. Specifically, these compounds target protein kinases involved in the signal transduction pathways that regulate cell proliferation and survival .
Enzyme Inhibition
This compound has also been identified as a potent inhibitor of various enzymes, particularly protein kinases.
Key Findings:
- Protein Kinase Inhibition: Thienopyrimidine derivatives have shown inhibitory activity against several protein kinases implicated in cancer and inflammatory diseases. This includes both receptor and non-receptor tyrosine kinases .
- Pharmaceutical Applications: The ability to inhibit these enzymes positions this compound as a candidate for developing new therapeutics aimed at treating conditions characterized by abnormal cell growth, such as cancer .
Antimicrobial Properties
Beyond anticancer applications, thienopyrimidine derivatives have demonstrated antimicrobial activity.
Research Insights:
- A study highlighted the potential of thieno[2,3-d]pyrimidine derivatives to exhibit antimicrobial effects against various pathogens. This opens avenues for developing new antibiotics based on this scaffold .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thienopyrimidine derivatives.
SAR Analysis:
- Modifications at specific positions on the thienopyrimidine ring can significantly influence biological activity. For instance, substituents at the 4-position have been shown to enhance anticancer potency .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cell lines | IC50 values as low as 0.045 μM against MCF-7 cells |
| Enzyme Inhibition | Targets protein kinases involved in cell signaling | Effective against multiple kinase types |
| Antimicrobial | Exhibits activity against various pathogens | Potential for new antibiotic development |
Mechanism of Action
The mechanism of action of methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt various signal transduction pathways, leading to the inhibition of cancer cell proliferation and other biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thienopyrimidine Esters
Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carboxylate (Compound 2)
- Molecular Formula : C₁₃H₁₆N₄O₄S
- Key Features : Ethyl ester (vs. methyl), additional 1,3-dimethyl and 2,4-dioxo groups.
- Synthesis: Prepared via Gewald reaction using N,N-dimethylbarbituric acid, ethyl cyanoacetate, and elemental sulfur in DMF/morpholine (99% yield) .
- Reactivity : Reacts with phenyl isothiocyanate to form thiocarbamoyl derivatives .
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Fused Heterocyclic Derivatives
Pyridothienopyrimidines (e.g., Compound 7b)
- Molecular Formula : C₂₀H₁₉N₅O₃S
- Key Features: Pyridine ring fused to thienopyrimidine, 4-chlorophenyl substituent.
- Applications: Intermediate for triazolopyridothienopyrimidines with enhanced bioactivity .
Thiazolo[4,5-d]pyrimidine Derivatives (e.g., Compound 19)
Structural and Reactivity Comparisons
Biological Activity
Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate is a derivative of thieno[3,2-d]pyrimidines, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer properties, antimicrobial effects, and potential applications in drug development.
Structure and Synthesis
The compound features a thieno[3,2-d]pyrimidine scaffold with an amino group at the 4-position and a carboxylate group at the 7-position. The synthesis typically involves cyclocondensation reactions between appropriate thiophene derivatives and aryl nitriles under acidic conditions.
Anti-Cancer Properties
Recent studies have highlighted the anti-proliferative effects of this compound against various cancer cell lines:
- Cell Lines Tested : The compound was evaluated against human breast cancer cell lines MCF-7 (ER-positive) and MDA-MB-231 (ER-negative), as well as normal mammary epithelial cells (MCF-10A).
- IC50 Values : The compound exhibited significant anti-cancer activity with IC50 values indicating potent cytotoxicity. For instance, one study reported an IC50 of 52.56 μg/mL (0.16 μM) against MCF-7 cells and a higher selectivity index compared to normal cells .
| Compound | Cell Line | IC50 (μg/mL) | IC50 (μM) |
|---|---|---|---|
| 4-Amino | MCF-7 | 52.56 | 0.16 |
| 4-Amino | MDA-MB-231 | 62.86 | 0.24 |
| Control | MCF-10A | >1736 | >5.37 |
The selectivity index (SI) calculated for these compounds suggests a favorable therapeutic window for targeting cancer cells while sparing normal cells .
Antimicrobial Activity
In addition to its anti-cancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
- Mechanism : The compound inhibits phosphodiesterase, which is crucial for bacterial growth and survival .
- Studies : Research has shown that derivatives of thieno[3,2-d]pyrimidines possess significant antimicrobial effects, making them potential candidates for developing new antibiotics .
Case Studies
- Study on Antiproliferative Activity : A study published in PMC demonstrated that various thienopyrimidine derivatives showed selective toxicity towards cancer cell lines while being non-toxic to normal cells. The most effective compounds were further analyzed for their mechanisms of action involving cell cycle arrest .
- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of new thieno[3,2-d]pyrimidine derivatives for their antimicrobial properties. The results indicated that these compounds could serve as lead structures for developing novel antimicrobial agents .
Q & A
Q. What are the common synthetic routes for Methyl 4-amino-thieno[3,2-d]pyrimidine-7-carboxylate, and what intermediates are critical?
The compound is typically synthesized via cyclization and functionalization of thieno-pyrimidine precursors. For example, intermediates like 4-aminothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS 1318242-98-6) are esterified to yield the methyl carboxylate derivative . Optimized routes for analogous pyrimidine carboxylates involve multi-step protocols, including nucleophilic substitution and catalytic cyclization, with yields influenced by solvent polarity and temperature .
Q. Which spectroscopic techniques are essential for structural confirmation?
Key methods include:
Q. How can researchers assess the purity of synthetic batches?
HPLC with UV detection (λ = 254 nm) is standard. Contradictions in purity data (e.g., residual solvents or byproducts) are resolved via cross-validation using TLC (silica gel, ethyl acetate/hexane) and differential scanning calorimetry (DSC) to detect polymorphic impurities .
Advanced Research Questions
Q. What strategies improve the cyclization efficiency during synthesis?
Cyclization of thieno-pyrimidine precursors can be enhanced using KFe(CN) as an oxidizing agent in triethylamine, achieving >85% yield in model systems . Microwave-assisted synthesis reduces reaction time (e.g., from 12 h to 2 h) while maintaining regioselectivity .
Q. How can crystallographic data resolve discrepancies in substituent orientation?
For example, XRD analysis of ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-tetrahydro-pyrido-thieno-pyrimidine confirmed the ester group’s spatial arrangement via C=O···H–N hydrogen bonds (2.89 Å). Discrepancies between computational (DFT) and experimental bond angles are mitigated by refining torsional parameters in refinement software (e.g., SHELXL) .
Q. What in vitro assays evaluate the compound’s biological activity?
Q. How can conflicting reactivity data in nucleophilic substitution be addressed?
Disparities in amino-group reactivity (e.g., at C4 vs. C7) are analyzed using Hammett plots to quantify electronic effects. For example, electron-withdrawing substituents on the pyrimidine ring reduce nucleophilic attack rates by 40% in polar aprotic solvents .
Data Analysis & Method Optimization
Q. What statistical tools resolve yield variations in scaled-up synthesis?
Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, temperature). For instance, a Central Composite Design (CCD) model optimized a related pyrimidine’s yield from 65% to 89% by adjusting Pd(OAc) concentration .
Q. How do solvent effects influence tautomerism in NMR analysis?
In DMSO-, the 4-amino group exhibits tautomeric equilibrium (enamine vs. imine forms), causing split peaks at δ 6.8–7.2 ppm. Deuterated chloroform stabilizes the enamine form, simplifying interpretation .
Q. What computational methods predict metabolic pathways for derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals to predict CYP450-mediated oxidation sites. ADMET predictors (e.g., SwissADME) highlight high intestinal absorption (HIA > 90%) and moderate plasma protein binding (PPB ≈ 75%) for methyl carboxylate derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
